molecular formula C20H20N2O3 B2464209 methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 68014-36-8

methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B2464209
CAS No.: 68014-36-8
M. Wt: 336.391
InChI Key: YCCPHMBIMIJBPW-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate” often belong to a class of organic compounds known as phenylpyrazoles . These compounds typically consist of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of diazo compounds and carbodiimides ; amines, enolizable ketones, and azides ; and azides and alkynes in the presence of a catalyst . For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by techniques such as NMR spectroscopy and single-crystal X-ray diffraction . Theoretical IR, NMR (with the GIAO technique), UV, and nonlinear optical properties (NLO) in different solvents are often calculated for these compounds .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with alpha receptors . For instance, 4-Methoxyamphetamine, a seratogenic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by techniques such as NMR spectroscopy . Theoretical calculations using time-dependent (TD) DFT reveal that charge transfer occurs within the molecule .

Scientific Research Applications

Mass Spectrometry and Synthesis Optimization

Research demonstrates the use of mass spectrometry (LC-MS-MS) in the optimization of the Maillard reaction for synthesizing new 6-methoxy-tetrahydro-β-carboline derivatives, including methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate. This process involves using 5-methoxytryptamine with various aldehydes, optimizing conditions such as catalyst loading, temperature, and time to achieve high yields. The study highlights the utility of mass spectrometry in characterizing these β-carboline compounds (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxicity Properties

Another significant application is found in the investigation of the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives. These derivatives, including the one of interest, were synthesized using the Maillard reaction and tested in vitro. They exhibited moderate antioxidant properties and showed cytotoxicity at effective antioxidative concentrations. This study is pivotal in understanding the potential of these compounds as antioxidants and their safety profiles in biological systems (Goh et al., 2015).

Conformational Analysis

Research has also delved into the conformational and NBO analysis of similar compounds, offering insights into their structural dynamics and electronic properties. This is crucial for understanding the interactions and stability of these compounds in various environments (Düsman et al., 2005).

Presence in Foodstuffs and Biological Fluids

The presence of tetrahydro-beta-carboline-3-carboxylic acid, a related compound, in various foodstuffs, human urine, and milk has been documented. This highlights the widespread occurrence of such compounds in everyday consumables and their potential endogenous synthesis in humans, suggesting a broader biological significance (Adachi et al., 1991).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with alpha receptors . For instance, 4-Methoxyamphetamine, a seratogenic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .

Safety and Hazards

Safety data sheets for similar compounds often classify them as having acute toxicity when swallowed . They may also cause eye irritation and skin sensitization . It’s recommended to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection when handling these compounds .

Future Directions

Future research on similar compounds often involves the synthesis of many substituted derivatives . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-13-9-7-12(8-10-13)18-19-15(11-17(22-18)20(23)25-2)14-5-3-4-6-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCPHMBIMIJBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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